1-(4-chlorophenyl)-3,5-diphenylbenzene
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Overview
Description
1-(4-Chlorophenyl)-3,5-diphenylbenzene is an aromatic compound characterized by the presence of three phenyl rings, one of which is substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,5-diphenylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzene and diphenylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Procedure: The reaction mixture is heated under reflux in a suitable solvent, such as toluene, for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Purification: After completion, the product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3,5-diphenylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include hydrogenated derivatives with reduced aromaticity.
Scientific Research Applications
1-(4-Chlorophenyl)-3,5-diphenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,5-diphenylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and context, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3,5-diphenylbenzene: Similar structure with a bromine atom instead of chlorine.
1-(4-Methylphenyl)-3,5-diphenylbenzene: Similar structure with a methyl group instead of chlorine.
1-(4-Nitrophenyl)-3,5-diphenylbenzene: Similar structure with a nitro group instead of chlorine.
Uniqueness: 1-(4-Chlorophenyl)-3,5-diphenylbenzene is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-3,5-diphenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOIFXXPBLTVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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